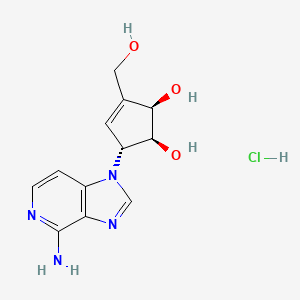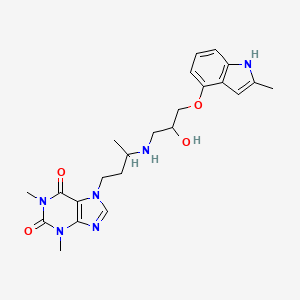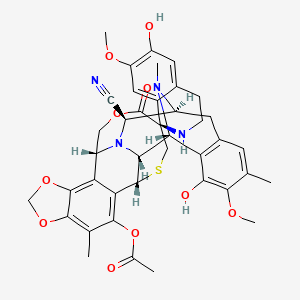
3-Deazaneplanocin A Hydrochlorid
Übersicht
Beschreibung
3-Deazaneplanocin A hydrochloride, also known as DZNep, is a carbocyclic analog of adenosine . It acts as both a S-adenosylhomocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . It has been shown to have effects in vitro against a variety of different tumor cell lines .
Synthesis Analysis
The neplanocin A analogue 3-deazaneplanocin A has been synthesized through a direct SN2 displacement on the cyclopentenyl mesylate by the sodium salt of 6-chloro-3-deazapurine . After deprotection, this material was converted to 3-deazaneplanocin A in two steps .Molecular Structure Analysis
The molecular formula of 3-Deazaneplanocin A hydrochloride is C12H15ClN4O3 . The structure includes a cyclopentenyl ring attached to an imidazo-pyridine ring, which is further substituted with an amino group .Chemical Reactions Analysis
3-Deazaneplanocin A is a potent histone methyltransferase EZH2 inhibitor . It has been shown to deplete EZH2 levels and inhibit trimethylation of lysine 27 on histone H3 in cultured human acute myeloid leukemia (AML) HL-60 and OCI-AML3 cells and in primary AML cells in a dose-dependent manner .Physical And Chemical Properties Analysis
The molecular formula of 3-Deazaneplanocin A hydrochloride is C12H15ClN4O3, and its molecular weight is 262.26 g/mol .Wissenschaftliche Forschungsanwendungen
- Mechanismus: Es erhöht die OCT4-Expression in späteren Stadien der Reprogrammierung und erleichtert so die Umwandlung von Maus-Embryonalfibroblasten in induzierte pluripotente Stammzellen (iPS-Zellen) .
- Mechanismus: Es moduliert epigenetische Merkmale, was möglicherweise die Inaktivierung des X-Chromosoms und die Genexpression beeinflusst .
- EZH2-Targeting: DZNep zielt selektiv auf EZH2 ab, einen epigenetischen Regulator, der an der Krebsentwicklung beteiligt ist .
- Anwendungen:
- Histon-Methylierungshemmung: Es reduziert die EZH2-Spiegel und hemmt die Trimethylierung von Histon 3, Lysin 27 .
Reprogrammierung
Reaktivierung von XIST-abhängigen inaktiven X-Chromosomen
Krebsforschung
Epigenetische Modulation
S-Adenosylhomocystein-Hydrolase (SAH)-Hemmung
Maus-Pluripotente Stammzellforschung
In Vivo
3-Deazaneplanocin A hydrochloride has been used in numerous in vivo studies to investigate the role of DNMT in cancer, epigenetics, and other biological processes. It has been used to study the effects of DNMT inhibition on tumor growth, tumor metastasis, and tumor angiogenesis. In addition, 3-Deazaneplanocin A hydrochloride has been used to study the effects of DNMT inhibition on gene expression and epigenetic regulation.
In Vitro
3-Deazaneplanocin A hydrochloride has also been used extensively in in vitro studies to investigate the role of DNMT in cancer, epigenetics, and other biological processes. It has been used to study the effects of DNMT inhibition on gene expression and epigenetic regulation, as well as to study the effects of DNMT inhibition on DNA methylation and chromatin remodeling. In addition, 3-Deazaneplanocin A hydrochloride has been used to study the effects of DNMT inhibition on cell proliferation, apoptosis, and DNA repair.
Wirkmechanismus
Target of Action
3-Deazaneplanocin A hydrochloride (DZNeP HCl) primarily targets S-adenosylhomocysteine hydrolase (SAHase) and histone methyltransferase EZH2 . SAHase is an enzyme that plays a crucial role in the methylation process, while EZH2 is a histone methyltransferase that is part of the polycomb repressive complex 2 (PRC2) and is associated with the regulation of tumor suppressor genes .
Mode of Action
DZNeP HCl acts as a competitive inhibitor of SAHase . By inhibiting SAHase, DZNeP HCl reduces the protein levels of EZH2 . This results in the specific inhibition of the trimethylation of Histone 3, Lysine 27 .
Biochemical Pathways
The inhibition of EZH2 by DZNeP HCl affects the methylation status of histones, particularly the trimethylation of Histone 3, Lysine 27 . This alteration in histone methylation can lead to changes in gene expression, including the reactivation of previously repressed tumor suppressor genes .
Pharmacokinetics
The pharmacokinetics of DZNeP HCl was investigated in female BALB/c mice. The plasma concentration versus time data for DZNeP HCl was best approximated by a two-compartment open model with first-order elimination. The elimination half-life was 12.8 min, and the area-under curve (AUC) was 3.38 µg.min.ml^-1 .
Result of Action
DZNeP HCl induces apoptosis in multiple cancer cell lines and has no apoptotic effect on normal cells . It also enhances Oct4 expression in chemically induced pluripotent stem cells (CiPSCs) .
Biologische Aktivität
3-Deazaneplanocin A hydrochloride has been shown to have anti-cancer activity in both in vivo and in vitro studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cell lines. In addition, 3-Deazaneplanocin A hydrochloride has been shown to induce apoptosis in cancer cells and to inhibit tumor angiogenesis.
Biochemical and Physiological Effects
3-Deazaneplanocin A hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA methylation, to induce gene expression, to induce apoptosis, and to inhibit tumor angiogenesis. In addition, 3-Deazaneplanocin A hydrochloride has been shown to inhibit the growth of a variety of cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Deazaneplanocin A hydrochloride in laboratory experiments offers a number of advantages. It is a potent inhibitor of DNMT, it is easy to synthesize, and it is relatively inexpensive. In addition, 3-Deazaneplanocin A hydrochloride has been used extensively in both in vivo and in vitro studies, making it a reliable tool for laboratory experiments.
However, there are also some limitations to using 3-Deazaneplanocin A hydrochloride in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly before it degrades. In addition, 3-Deazaneplanocin A hydrochloride is not selective for DNMT, which means that it can inhibit other enzymes as well.
Zukünftige Richtungen
The use of 3-Deazaneplanocin A hydrochloride in laboratory experiments has opened up a number of possibilities for future research. Future studies could be conducted to further investigate the role of DNMT in cancer, epigenetics, and other biological processes. In addition, future studies could be conducted to investigate the effects of 3-Deazaneplanocin A hydrochloride on gene expression and epigenetic regulation. Finally, future studies could be conducted to investigate the effects of 3-Deazaneplanocin A hydrochloride on DNA methylation, chromatin remodeling, cell proliferation, apoptosis, and DNA repair.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKMHKAFPRFTI-FDKLLANESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561687 | |
| Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120964-45-6 | |
| Record name | (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)





![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)


